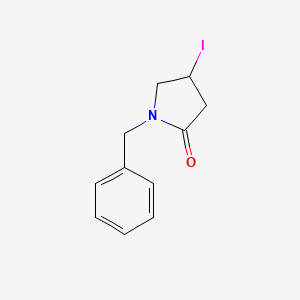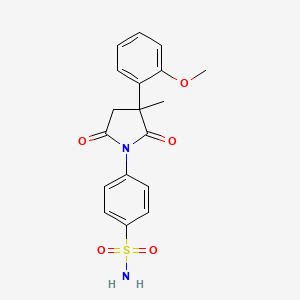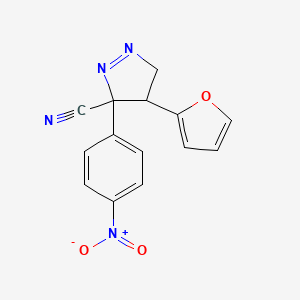
4-(Furan-2-yl)-3-(4-nitrophenyl)-4,5-dihydro-3H-pyrazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Furan-2-yl)-3-(4-nitrophenyl)-4,5-dihydro-3H-pyrazole-3-carbonitrile is a complex organic compound that features a furan ring, a nitrophenyl group, and a pyrazole ring
Métodos De Preparación
The synthesis of 4-(Furan-2-yl)-3-(4-nitrophenyl)-4,5-dihydro-3H-pyrazole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of furan-2-carbaldehyde with 4-nitrophenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with malononitrile under basic conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Análisis De Reacciones Químicas
4-(Furan-2-yl)-3-(4-nitrophenyl)-4,5-dihydro-3H-pyrazole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can undergo nucleophilic aromatic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong bases. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Furan-2-yl)-3-(4-nitrophenyl)-4,5-dihydro-3H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, the nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The furan ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparación Con Compuestos Similares
Similar compounds include:
Dantrolene: A muscle relaxant with a similar nitrophenyl-furan structure.
Hydantoin derivatives: Compounds with a similar pyrazole ring structure. 4-(Furan-2-yl)-3-(4-nitrophenyl)-4,5-dihydro-3H-pyrazole-3-carbonitrile is unique due to the combination of its furan, nitrophenyl, and pyrazole moieties, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
67449-85-8 |
|---|---|
Fórmula molecular |
C14H10N4O3 |
Peso molecular |
282.25 g/mol |
Nombre IUPAC |
4-(furan-2-yl)-5-(4-nitrophenyl)-3,4-dihydropyrazole-5-carbonitrile |
InChI |
InChI=1S/C14H10N4O3/c15-9-14(10-3-5-11(6-4-10)18(19)20)12(8-16-17-14)13-2-1-7-21-13/h1-7,12H,8H2 |
Clave InChI |
QISKNSDVPAZBFT-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(N=N1)(C#N)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![((5-Chlorobenzo[d]oxazol-2-yl)thio)methyl acetate](/img/structure/B12890953.png)
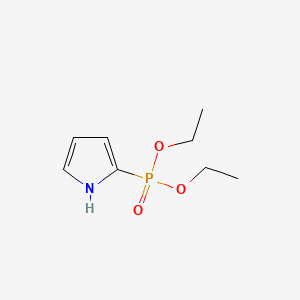
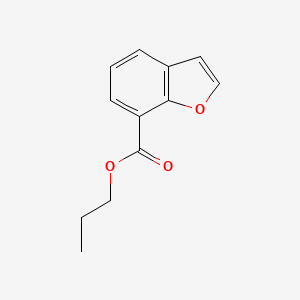
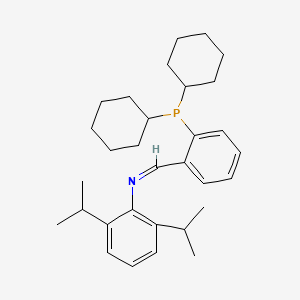
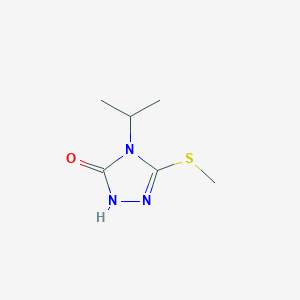

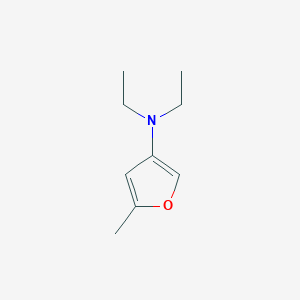
![4-Bromo-2-ethylbenzo[d]oxazole](/img/structure/B12890988.png)

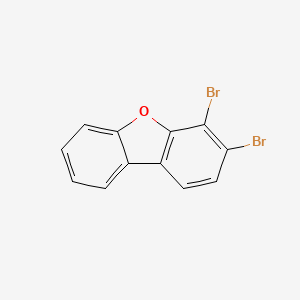
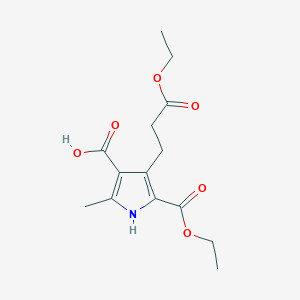
![3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891020.png)
